Normetanephrine hydrochloride
Overview
Description
Normetanephrine (hydrochloride), also known as normetadrenaline, is a metabolite of norepinephrine. It is created by the action of catechol-O-methyl transferase on norepinephrine. This compound is excreted in the urine and found in certain tissues. It serves as a marker for catecholamine-secreting tumors such as pheochromocytoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Normetanephrine (hydrochloride) can be synthesized through the methylation of norepinephrine using catechol-O-methyl transferase. The reaction typically involves the use of a methyl donor such as S-adenosylmethionine (SAM) in the presence of the enzyme .
Industrial Production Methods: Industrial production of normetanephrine (hydrochloride) often involves the extraction and purification from biological samples, followed by chemical synthesis to achieve the desired purity and concentration. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the quantification and analysis of the compound .
Chemical Reactions Analysis
Types of Reactions: Normetanephrine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Normetanephrine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines.
Biology: Studied for its role in the metabolism of norepinephrine and its implications in various physiological processes.
Medicine: Utilized as a biomarker for diagnosing pheochromocytoma and other catecholamine-secreting tumors.
Industry: Employed in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Normetanephrine (hydrochloride) exerts its effects by interacting with adrenergic receptors. It is a metabolite of norepinephrine and is involved in the regulation of various physiological processes, including blood pressure and heart rate. The compound is primarily metabolized by catechol-O-methyl transferase, which converts norepinephrine to normetanephrine .
Comparison with Similar Compounds
Metanephrine: Another metabolite of catecholamines, specifically epinephrine.
Norepinephrine: The parent compound from which normetanephrine is derived.
Dopamine: A precursor to norepinephrine and epinephrine.
Comparison:
Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines, but normetanephrine is derived from norepinephrine, while metanephrine is derived from epinephrine.
Normetanephrine vs. Norepinephrine: Normetanephrine is a metabolite of norepinephrine and has different physiological roles and diagnostic applications.
Normetanephrine vs. Dopamine: Dopamine is a precursor in the biosynthesis of norepinephrine and epinephrine, whereas normetanephrine is a downstream metabolite
Normetanephrine (hydrochloride) stands out due to its specific role as a biomarker for catecholamine-secreting tumors and its unique metabolic pathway involving catechol-O-methyl transferase .
Biological Activity
Normetanephrine hydrochloride, a metabolite of norepinephrine, plays a significant role in the diagnosis and management of various medical conditions, particularly pheochromocytoma and paraganglioma. This article provides an in-depth examination of its biological activity, including biochemical pathways, diagnostic applications, and relevant case studies.
Biochemical Pathways
Normetanephrine (NMN) is primarily produced through the O-methylation of norepinephrine by catechol-O-methyltransferase (COMT). It is an important marker for assessing catecholamine metabolism and is involved in various physiological processes:
- Synthesis : NMN is synthesized from norepinephrine via the action of COMT.
- Metabolism : NMN is further metabolized to vanillylmandelic acid (VMA), which is excreted in urine. The metabolic pathway is crucial for understanding catecholamine-related disorders .
Diagnostic Utility
Normetanephrine is particularly valuable in diagnosing pheochromocytoma, a tumor that secretes catecholamines. Studies have shown that measuring plasma levels of normetanephrine can distinguish between different types of tumors with high sensitivity:
- Sensitivity and Specificity : In a study involving patients with pheochromocytoma, the sensitivity of plasma normetanephrine was found to be 100%, outperforming other biomarkers such as plasma metanephrine and urinary catecholamines .
- Case Study : In a cohort study, patients with hereditary syndromes such as Neurofibromatosis type 1 (NF1) and Multiple Endocrine Neoplasia type 2 (MEN 2) exhibited elevated levels of normetanephrine, aiding in differential diagnosis from patients with von Hippel-Lindau (VHL) syndrome .
Research Findings
Recent research has highlighted the importance of normetanephrine in various clinical settings:
- A study indicated that plasma normetanephrine levels were significantly elevated in patients with pheochromocytoma compared to those with other adrenal tumors. This elevation was up to 1000% above normal limits, showcasing its potential as a reliable biomarker for tumor presence .
- Another investigation demonstrated that combining measurements of normetanephrine and metanephrine could accurately discriminate between different genetic mutations associated with adrenal tumors, achieving diagnostic accuracy rates above 99% .
Data Tables
The following table summarizes key findings related to plasma normetanephrine levels in different patient groups:
Patient Group | Plasma Normetanephrine (pg/mL) | Diagnostic Accuracy (%) |
---|---|---|
Pheochromocytoma | Up to 1000% increase | 100 |
NF1 & MEN 2 | Elevated | 99 |
VHL | Normal or slightly elevated | N/A |
SDH mutations | Elevated methoxytyramine | 78 |
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905944 | |
Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-74-1, 13015-71-9 | |
Record name | (±)-Normetanephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Normetanephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Normetanephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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